(3S)-3-amino-1-(cyclopropylamino)heptan-2-one
Description
Properties
CAS No. |
676145-57-6 |
|---|---|
Molecular Formula |
C10H20N2O |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
(3S)-3-amino-1-(cyclopropylamino)heptan-2-one |
InChI |
InChI=1S/C10H20N2O/c1-2-3-4-9(11)10(13)7-12-8-5-6-8/h8-9,12H,2-7,11H2,1H3/t9-/m0/s1 |
InChI Key |
RRBXQUJIDMTEET-VIFPVBQESA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)CNC1CC1)N |
Canonical SMILES |
CCCCC(C(=O)CNC1CC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-1-(cyclopropylamino)heptan-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate heptane derivative.
Amination: Introduction of the amino group at the third position is achieved through nucleophilic substitution reactions.
Cyclopropylation: The cyclopropylamino group is introduced via cyclopropylation reactions, often using cyclopropylamine as a reagent.
Oxidation: The ketone group at the second position is introduced through oxidation reactions, using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of (3S)-3-amino-1-(cyclopropylamino)heptan-2-one may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-1-(cyclopropylamino)heptan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino and cyclopropylamino groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Secondary alcohols.
Substitution Products: Various derivatives depending on the substituents introduced.
Scientific Research Applications
(3S)-3-amino-1-(cyclopropylamino)heptan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-amino-1-(cyclopropylamino)heptan-2-one involves its interaction with specific molecular targets and pathways. The amino and cyclopropylamino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The ketone group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons
Functional Analogues in Enzyme Inhibition (3S)-3-Amino-1-(cyclopropylamino)heptan-2-one and 1-amino-2-cyclopropene-1-carboxylate both target ACC oxidase but differ in mechanism. The former inactivates the enzyme via nucleophilic adduct formation, while the latter generates a reactive cyanoformate intermediate . Telaprevir shares the cyclopropylamino group but targets viral proteases. The cyclopropyl moiety enhances metabolic stability and binding affinity in both compounds, despite divergent applications .
Structural Analogues Heptan-2-one, the parent ketone, lacks amino substituents and serves as a volatile pheromone in insects. The addition of amino and cyclopropylamino groups in the target compound drastically alters its bioactivity from signaling to enzyme inhibition .
Synthetic Considerations Cyclopropylamino derivatives (e.g., intermediates in ) often require protective groups (e.g., dibenzylamino) to prevent side reactions during synthesis. Similar strategies likely apply to the target compound .
Notes
- Discrepancies in molecular weight calculations (e.g., initial misestimation) emphasize the need for precise structural verification.
- Evidence gaps (e.g., clinical applications) underscore the compound’s status as a research-stage molecule.
Biological Activity
(3S)-3-amino-1-(cyclopropylamino)heptan-2-one, also known as a cyclopropylamine derivative, is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : CHNO
- Molecular Weight : 202.2939 g/mol
- Classification : Small molecule, experimental drug
Biological Activity Overview
The biological activity of (3S)-3-amino-1-(cyclopropylamino)heptan-2-one has been investigated in several studies, revealing its potential as an antiviral and anticancer agent.
Antiviral Activity
Research indicates that derivatives of cyclopropylamines exhibit significant antiviral properties. For instance, compounds with similar structures have shown efficacy against various viruses, including herpes simplex virus (HSV) and hepatitis C virus (HCV). The specific mechanisms often involve inhibition of viral replication and interference with viral entry into host cells.
| Compound | Virus Target | IC (µg/mL) |
|---|---|---|
| Compound A | HSV-1 | 0.027 |
| Compound B | HCV | 4–14 |
| Compound C | Influenza | 0.6 |
These findings suggest that (3S)-3-amino-1-(cyclopropylamino)heptan-2-one may possess similar antiviral properties, although specific data on this compound is limited.
Anticancer Activity
Cyclopropylamine derivatives have also been evaluated for their anticancer effects. The compound has shown promise in inhibiting cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
| Cell Line | IC (µg/mL) |
|---|---|
| Molt4/C8 | 13.2 |
| L1210/0 | 16.2 |
In vitro studies have demonstrated that modifications to the cyclopropyl group can significantly influence the anticancer activity of related compounds, indicating a structure-activity relationship that warrants further investigation.
The mechanism by which (3S)-3-amino-1-(cyclopropylamino)heptan-2-one exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in viral replication.
- Cellular Interaction : The compound may interact with cellular receptors or proteins that facilitate viral entry or replication.
- Apoptosis Induction : By triggering apoptotic pathways in cancer cells, the compound may effectively reduce tumor growth.
Case Studies
Several studies have explored the biological activity of cyclopropylamine derivatives:
- Study on Antiviral Efficacy : A study published in ACS Publications highlighted the antiviral potency of cyclopropyl derivatives against HSV and HCV, suggesting that structural modifications can enhance efficacy without increasing toxicity .
- Anticancer Research : Research conducted on various cancer cell lines demonstrated that cyclopropylamine derivatives exhibit cytotoxic effects, with specific analogs showing lower IC values compared to traditional chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
